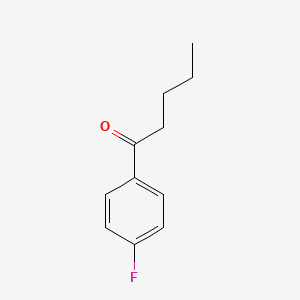

1-(4-Fluorophenyl)pentan-1-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88288. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJRRAMFTUDWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951706 | |

| Record name | 1-(4-Fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-24-0, 29114-66-7 | |

| Record name | 1-(4-Fluorophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)pentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorovalerophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029114667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 709-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)pentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluorophenyl)pentan-1-one (CAS: 709-24-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)pentan-1-one, a synthetic ketone with potential applications in chemical synthesis and pharmacological research. This document consolidates available physicochemical data, proposes detailed experimental protocols, and explores potential biological activities based on structurally related compounds.

Core Compound Information

This compound, also known as 4'-fluorovalerophenone, is an aromatic ketone. The presence of a fluorine atom on the phenyl ring can significantly influence its electronic properties and metabolic stability, making it a compound of interest in medicinal chemistry.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 709-24-0 | [1][2] |

| Molecular Formula | C₁₁H₁₃FO | [1][2] |

| Molecular Weight | 180.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4'-Fluorovalerophenone, p-Fluorovalerophenone | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 86-90 °C at 1.3 Torr | |

| Melting Point | 27 °C |

Synthesis and Characterization

The primary synthetic route to this compound is through the Friedel-Crafts acylation of fluorobenzene with valeryl chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a proposed method based on established Friedel-Crafts acylation procedures.

Materials:

-

Fluorobenzene

-

Valeryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add fluorobenzene (1.0 equivalent) to the stirred suspension.

-

Add valeryl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound.

Spectroscopic Data

While dedicated spectra for this compound are not widely available in the public domain, the following tables provide predicted and known spectral information.

Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for this compound.[1] Key absorptions are expected as follows:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2850-2960 | C-H stretch (aliphatic) |

| ~1685 | C=O stretch (aryl ketone) |

| ~1595, 1500, 1465 | C=C stretch (aromatic ring) |

| ~1230 | C-F stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts are presented in Tables 3 and 4. These predictions are based on the analysis of structurally similar compounds and established NMR principles.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' | 7.9 - 8.1 | dd | 2H |

| H-3', H-5' | 7.1 - 7.3 | t | 2H |

| -CH₂- (α to C=O) | 2.9 - 3.1 | t | 2H |

| -CH₂- (β to C=O) | 1.6 - 1.8 | sextet | 2H |

| -CH₂- (γ to C=O) | 1.3 - 1.5 | sextet | 2H |

| -CH₃ | 0.9 - 1.0 | t | 3H |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 198 - 202 |

| C-1' | 132 - 134 |

| C-4' | 164 - 167 (d, ¹JCF ≈ 250 Hz) |

| C-2', C-6' | 130 - 132 (d, ³JCF ≈ 9 Hz) |

| C-3', C-5' | 115 - 117 (d, ²JCF ≈ 22 Hz) |

| -CH₂- (α to C=O) | 38 - 42 |

| -CH₂- (β to C=O) | 26 - 30 |

| -CH₂- (γ to C=O) | 22 - 26 |

| -CH₃ | 13 - 15 |

Mass Spectrometry (MS): The predicted fragmentation pattern for this compound under electron ionization (EI) is outlined below.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 180.

-

Acylium Ion: A prominent peak at m/z = 123, corresponding to the [F-C₆H₄-C=O]⁺ fragment, is anticipated due to α-cleavage. This is often the base peak for aryl ketones.

-

Loss of Propene (McLafferty Rearrangement): A peak at m/z = 138 may be observed due to the loss of propene (C₃H₆) via a McLafferty rearrangement.

-

Fluorophenyl Cation: A peak at m/z = 95, corresponding to the [F-C₆H₄]⁺ fragment.

-

Alkyl Fragments: Peaks corresponding to the loss of the fluorophenyl group (m/z = 85, [C₄H₉CO]⁺) and further fragmentation of the alkyl chain (e.g., m/z = 57, [C₄H₉]⁺; m/z = 43, [C₃H₇]⁺) are also possible.

Potential Biological Activity and Mechanism of Action

Analogs of the structurally related compound pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) have been shown to be potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] This suggests that this compound and its derivatives could potentially modulate the levels of these key neurotransmitters in the central nervous system (CNS).

The introduction of a fluorine atom can enhance metabolic stability and brain penetration, properties that are often desirable in CNS-active drugs. Therefore, it is plausible that this compound could serve as a scaffold for the development of novel CNS agents.

Proposed Investigational Workflow

A proposed workflow for the initial biological evaluation of this compound is presented below.

Hypothetical Signaling Pathway

Based on the potential activity as a dopamine and norepinephrine reuptake inhibitor, a simplified hypothetical signaling pathway is depicted below. Inhibition of DAT and NET would lead to increased synaptic concentrations of dopamine (DA) and norepinephrine (NE), respectively, thereby enhancing downstream signaling through their corresponding G-protein coupled receptors (GPCRs).

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that suggest its potential as a scaffold in medicinal chemistry, particularly for CNS-active agents. While direct biological data is currently lacking, the known activities of structurally related compounds provide a strong rationale for its investigation as a modulator of dopamine and norepinephrine transporters. The experimental protocols and investigational workflows outlined in this guide offer a framework for future research into this promising molecule. Further studies are required to fully elucidate its spectroscopic properties, confirm its biological activity, and determine its mechanism of action.

References

physical and chemical properties of 1-(4-Fluorophenyl)pentan-1-one

An In-depth Technical Guide to 1-(4-Fluorophenyl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a compound of interest in organic synthesis and as a potential intermediate for pharmaceuticals and agrochemicals.[1]

Compound Identification and Core Properties

This compound, also known as 4'-Fluorovalerophenone, is an aromatic ketone.[1][2][3] Its structure features a pentanoyl group attached to a benzene ring that is substituted with a fluorine atom at the para position.[1] This fluorine substitution can significantly influence the compound's polarity, boiling point, and solubility.[1]

General and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 709-24-0[1][2][3][4] |

| Molecular Formula | C₁₁H₁₃FO[2][3][4] |

| Synonyms | 4'-Fluorovalerophenone, p-Fluorovalerophenone, 1-Pentanone, 1-(4-fluorophenyl)-, 1-Pentanoyl-4-fluorobenzene[1][2][4] |

| InChI | InChI=1S/C11H13FO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3[1][2][3] |

| InChIKey | HBJRRAMFTUDWMQ-UHFFFAOYSA-N[1][2][3] |

| SMILES | CCCCC(=O)C1=CC=C(F)C=C1[1][5] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 180.22 g/mol [4] (also reported as 180.2187 g/mol [2][3]) |

| Appearance | Colorless to pale yellow liquid; Low-melting solid; White to Off-White[1][4] |

| Odor | Distinct aromatic odor[1] |

| Melting Point | 27 °C[4][6] |

| Boiling Point | 86-90 °C at 1.3 Torr[4][6] |

| Density | 1.031 ± 0.06 g/cm³ (Predicted)[4][6] |

| Solubility | Chloroform (Slightly), Hexanes (Slightly)[4] |

Spectroscopic Data

While detailed spectra are not provided here, the National Institute of Standards and Technology (NIST) has published an infrared (IR) spectrum for this compound.[2] Predicted ¹H NMR and ¹³C NMR data are also available in chemical databases.[6] This information is crucial for structure verification and purity assessment during synthesis and analysis.

Chemical Properties and Applications

Reactivity

The chemical reactivity of this compound is governed by its ketone functional group and the fluorinated aromatic ring. The carbonyl group is susceptible to nucleophilic addition, while the aromatic ring can undergo electrophilic substitution, with the fluorine atom and the acyl group directing incoming substituents.

Applications

This compound is primarily utilized as a research chemical and a building block in organic synthesis.[1][4] It serves as a key intermediate in the manufacturing of more complex molecules, including potential pharmaceuticals and agrochemicals.[1]

Safety and Handling

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (H302) and causes serious eye irritation (H319).[4] Standard laboratory safety protocols, including the use of personal protective equipment, are recommended. It should be stored in a dry, sealed container at room temperature.[4][5]

Experimental Protocols & Workflows

Detailed, peer-reviewed experimental protocols for the synthesis of this compound were not available in the initial search. However, a common and logical synthetic route for such an aromatic ketone is the Friedel-Crafts acylation.

Generalized Synthetic Workflow: Friedel-Crafts Acylation

The diagram below illustrates a generalized workflow for the synthesis of this compound. This process involves the acylation of fluorobenzene with valeryl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst. Fluorobenzene is dissolved in a suitable solvent, and the Lewis acid catalyst (AlCl₃) is added, usually at a reduced temperature (e.g., 0 °C).

-

Acylation: Valeryl chloride is added dropwise to the stirred mixture. The reaction is then allowed to proceed, often warming to room temperature over several hours.

-

Workup: The reaction is quenched by carefully pouring the mixture into a beaker of ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the crude product.

-

Purification: The combined organic layers are washed, dried, and the solvent is removed. The resulting crude product is then purified, commonly by vacuum distillation or column chromatography, to yield the pure this compound.

-

Analysis: The identity and purity of the final product are confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.

Logical Relationships

The following diagram illustrates the logical connections between the compound's identity, its fundamental properties, and its practical applications in research and development.

Caption: Logical relationships of this compound's properties.

References

- 1. CAS 709-24-0: 1-(4-Fluorophenyl)-1-pentanone | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 1-(4-FLUORO-PHENYL)-PENTAN-1-ONE | 709-24-0 [chemicalbook.com]

- 5. 709-24-0|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

An In-Depth Technical Guide to 1-(4-Fluorophenyl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(4-Fluorophenyl)pentan-1-one, a fluorinated aromatic ketone of interest in medicinal chemistry and organic synthesis.

Molecular Structure and Properties

This compound, also known as 4'-Fluorovalerophenone, possesses a chemical structure consisting of a pentanoyl group attached to a phenyl ring substituted with a fluorine atom at the para position. This fluorine substitution significantly influences the molecule's electronic properties and can impact its biological activity and metabolic stability, making it a valuable building block in drug discovery.[1][2]

Molecular Formula: C₁₁H₁₃FO[3]

Molecular Weight: 180.22 g/mol [3]

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃FO | [3] |

| Molecular Weight | 180.22 g/mol | [3] |

| CAS Number | 709-24-0 | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 125 °C at 15 mmHg |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with valeryl chloride.[4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[5][6]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Fluorobenzene

-

Valeryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane.

-

The mixture is cooled to 0°C in an ice bath.

-

A solution of valeryl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension.

-

Following the addition of the acyl chloride, a solution of fluorobenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent, as well as signals for the aliphatic protons of the pentanoyl chain. The protons on the carbon adjacent to the carbonyl group will appear as a triplet, followed by a sextet for the next methylene group, a quintet for the subsequent methylene group, and a triplet for the terminal methyl group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift. The aromatic carbons will show signals with chemical shifts and splitting patterns influenced by the fluorine atom.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is dominated by α-cleavage, leading to the formation of a stable acylium ion.

Major Fragmentation Pathways:

-

α-Cleavage: Loss of a butyl radical (•C₄H₉) from the molecular ion to form the 4-fluorobenzoyl cation, which is often the base peak.

-

Loss of CO: The 4-fluorobenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the 4-fluorophenyl cation.

-

McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α-β carbon-carbon bond, resulting in the elimination of a neutral alkene molecule.

Visualization of Molecular Structure

The molecular structure of this compound is depicted in the following diagram generated using the DOT language.

Caption: Molecular structure of this compound.

Applications in Drug Development

Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.[1][2] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motif is present in various biologically active molecules. For instance, derivatives of similar fluorinated ketones have been investigated for their potential as anti-inflammatory and analgesic agents.[7] Furthermore, related structures are explored as inhibitors of various enzymes and as ligands for receptors in the central nervous system. The 4-fluorophenyl group is a common pharmacophore in many approved drugs.[8] Therefore, this compound serves as a valuable starting material and intermediate for the synthesis of novel drug candidates.

Conclusion

This compound is a key fluorinated ketone with a well-defined molecular structure and accessible synthetic routes. Its physicochemical properties, influenced by the fluorine substituent, make it an important building block in the design and synthesis of new chemical entities with potential therapeutic applications. The detailed experimental and spectroscopic information provided in this guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. drugs.ie [drugs.ie]

- 5. websites.umich.edu [websites.umich.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-Fluorophenyl)pentan-1-one (4'-Fluorovalerophenone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)pentan-1-one, also known by its synonym 4'-Fluorovalerophenone, is an aromatic ketone that serves as a valuable research chemical and a versatile intermediate in organic synthesis. Its structure, featuring a fluorinated phenyl ring attached to a pentanoyl group, makes it a subject of interest in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its potential, though currently underexplored, biological significance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Synonyms | 4'-Fluorovalerophenone, p-Fluorovalerophenone | [1] |

| CAS Number | 709-24-0 | [2] |

| Molecular Formula | C₁₁H₁₃FO | [2] |

| Molecular Weight | 180.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 23-25 °C | [3] |

| Boiling Point | 119-123 °C at 22 mmHg | [3] |

| Density | ~1.049 g/cm³ (estimate) | [3] |

| Refractive Index | ~1.497 | [3] |

| Solubility | Soluble in chloroform and hexanes | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and general procedures for similar compounds, adapted for this specific molecule.

Synthesis via Friedel-Crafts Acylation

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Reaction Scheme:

Materials and Reagents:

-

Fluorobenzene

-

Valeryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

-

Addition of Acylating Agent: Add valeryl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.

-

Addition of Aromatic Substrate: After the addition of valeryl chloride is complete, add fluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition of fluorobenzene, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

References

- 1. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Potential Research Applications of 1-(4-Fluorophenyl)pentan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)pentan-1-one, also known as 4'-Fluorovalerophenone, is an aromatic ketone with the chemical formula C₁₁H₁₃FO.[1][2] This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity to biological targets. This technical guide explores the potential research applications of this compound by examining the synthesis, biological activities, and mechanisms of action of its derivatives.

Chemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 709-24-0 | [1] |

| Molecular Formula | C₁₁H₁₃FO | [1][2] |

| Molecular Weight | 180.22 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

Synthesis and Derivatization

The core structure of this compound can be readily synthesized and modified. A common synthetic route involves the Friedel-Crafts acylation of fluorobenzene with valeroyl chloride.[4] From this core, a variety of derivatives can be generated through reactions targeting the ketone or the pentyl chain. For instance, bromination of the alpha-carbon to the ketone yields 2-bromo-1-(4-fluorophenyl)pentan-1-one, a key intermediate for introducing amine functionalities.[4]

Experimental Protocol: Synthesis of 2-Bromo-1-(4-fluorophenyl)pentan-1-one[4]

-

Starting Material: this compound.

-

Reagent: Bromine.

-

Procedure: Commercially available this compound is subjected to bromination. Detailed reaction conditions such as solvent, temperature, and reaction time would be specified in the primary literature.

-

Product: 2-bromo-1-(4-fluorophenyl)pentan-1-one.

-

Characterization: The product can be characterized using techniques like ¹H NMR spectroscopy. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons (δ 8.05 and 7.16), the methine proton adjacent to the bromine (δ 5.09), and the protons of the butyl chain (δ 2.25-2.05, 1.7-1.35, and 0.99).[4]

Potential Research Applications

Derivatives of this compound have shown promise in several therapeutic areas, including oncology, neuroscience, and infectious diseases.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. For example, imidazolone derivatives synthesized from 4-fluorobenzoyl chloride (a related starting material) have been evaluated for their cytotoxic effects.[5] While this study does not directly use this compound, it highlights the potential of the 4-fluorophenyl ketone moiety in cancer research.

Another area of interest is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[6][7] The 4-fluorophenyl group is a common feature in many kinase inhibitors.[6][7] For instance, derivatives containing this moiety have been developed as potent and selective MET kinase inhibitors[6] and ERK1/2 inhibitors[7], both of which are important targets in cancer therapy.

The RAS/RAF/MEK/ERK signaling cascade is a key pathway that regulates cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[7] Small molecule inhibitors targeting components of this pathway, such as ERK, are of significant therapeutic interest.

Caption: The MAPK/ERK signaling pathway and the point of intervention for ERK inhibitors.

Central Nervous System (CNS) Applications

Analogs of this compound have been synthesized and evaluated as inhibitors of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][8] These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby regulating neurotransmission.[8] Inhibition of DAT and NET can have profound pharmacological effects and is a therapeutic strategy for conditions like depression and attention-deficit/hyperactivity disorder (ADHD).[8]

Derivatives of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), which are structurally similar to derivatives of this compound, have shown potent and selective inhibition of DAT and NET with little effect on the serotonin transporter (SERT).[4][8] The 4-fluoro-substituted analog, 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one, is a key compound in these structure-activity relationship studies.[9]

Quantitative Data: Monoamine Transporter Inhibition

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |

| Pyrovalerone Analogues | DAT | Varies | Varies | [8] |

| NET | Varies | Varies | [8] | |

| SERT | Generally inactive | Generally inactive | [8] |

Note: Specific Ki and IC50 values for this compound derivatives would need to be extracted from detailed pharmacological studies.

Caption: A generalized workflow for an in vitro monoamine uptake inhibition assay.

Anticonvulsants are a class of drugs used to treat epileptic seizures by suppressing the excessive firing of neurons.[10] While direct studies on the anticonvulsant properties of this compound are limited, structurally related compounds have been investigated. For instance, derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one have shown potent anticonvulsant activities in animal models.[11] The presence of a halogen atom, such as chlorine or fluorine, on the N-phenyl ring was found to be important for the anticonvulsant effect.[11] This suggests that the 4-fluorophenyl moiety could be a valuable component in the design of new anticonvulsant agents.

Antimicrobial Activity

The 4-fluorophenyl group is also present in molecules with antimicrobial properties. For example, (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives have been synthesized and evaluated for their anti-cancer and antimicrobial activities.[12] Some of these compounds exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as moderate antifungal activity against Candida albicans.[12]

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The test compound is serially diluted in a 96-well microplate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (no drug) and negative (no microbes) controls are included.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a diverse range of biological activities, including anticancer, CNS-modulating, and antimicrobial effects. The 4-fluorophenyl moiety appears to be a key pharmacophore contributing to these activities.

Future research should focus on:

-

Systematic derivatization: Synthesizing and screening libraries of this compound derivatives to optimize their potency and selectivity for specific biological targets.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In vivo efficacy studies: Testing the most promising compounds in relevant animal models of disease.

By leveraging the chemical tractability and favorable pharmacological properties associated with the 4-fluorophenylpentanone scaffold, researchers can potentially uncover new drug candidates for a variety of human diseases.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 709-24-0|this compound|BLD Pharm [bldpharm.com]

- 4. drugs.ie [drugs.ie]

- 5. japsonline.com [japsonline.com]

- 6. Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor 1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 11. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biological Potential of 1-(4-Fluorophenyl)pentan-1-one Scaffolds: A Technical Guide to a Promising Chemical Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(4-fluorophenyl)pentan-1-one represent a promising, yet underexplored, chemical scaffold in drug discovery. While direct biological activity data for this specific parent compound is limited in publicly available literature, a comprehensive analysis of structurally related molecules reveals a significant potential for diverse pharmacological applications. This technical guide consolidates the existing knowledge on the biological activities of analogous compounds bearing the 4-fluorophenyl moiety and ketone functionalities. We present a detailed overview of their potential antimicrobial, anticonvulsant, and anticancer properties, supported by quantitative data from preclinical studies. Furthermore, this guide provides standardized experimental protocols for the evaluation of these activities and visual workflows to aid in the design of future investigations into this chemical class.

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl group, in particular, is a common feature in a multitude of biologically active compounds. When coupled with a pentanone backbone, it forms the this compound scaffold, a structure with the potential for significant therapeutic relevance. This document serves as a technical resource for researchers interested in exploring the biological activities of derivatives based on this core structure. By examining the established activities of analogous compounds, we aim to provide a foundational understanding to guide future research and development efforts.

Biological Activities of Structurally Related Compounds

Antimicrobial Activity

Various derivatives containing the 4-fluorophenyl moiety have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of Selected Fluorophenyl Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus | 0.25 - 32 | [1] |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | 2 - 32 | [1] |

| Pyrazole-1-carbothiohydrazide derivatives | Staphylococcus aureus | 62.5 - 125 | [2] |

| Pyrazole-1-carbothiohydrazide derivatives | Candida albicans | 2.9 - 7.8 | [2] |

Anticonvulsant Activity

The central nervous system is a key target for many fluorophenyl-containing compounds. Preclinical screening for anticonvulsant activity often employs the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (PTZ) seizure models in rodents. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds that can protect against absence seizures.[3][4]

Table 2: Anticonvulsant Activity of Selected Aromatic Ketone Derivatives

| Compound Class | Seizure Model | Effective Dose (ED₅₀) / Activity | Reference |

| Dehydrozingerone (aromatic ketone) | MES | 80% protection at 100 mg/kg | [5] |

| Acetone (ketone body) | PTZ | Elevates seizure threshold | [6] |

| Acetone (ketone body) | 4-Aminopyridine seizures | ED₅₀ = 26.3 mmol/kg | [6] |

Anticancer Activity

The cytotoxic potential of fluorophenyl derivatives against various cancer cell lines has been a significant area of research. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Table 3: Anticancer Activity of Selected Fluorophenyl Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated Chalcone | MDA-MB-231 (Triple-Negative Breast Cancer) | - | [7] |

| 1,4-Naphthoquinone analogues | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1 - 3 |

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducible evaluation of biological activity. The following sections outline the core protocols for assessing the antimicrobial, anticonvulsant, and anticancer potential of novel compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

-

Preparation of Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticonvulsant Activity Screening

This model is used to identify compounds effective against generalized tonic-clonic seizures.[11][12][13]

-

Animal Preparation: Use adult mice or rats, acclimated to the laboratory environment.

-

Compound Administration: Administer the test compound, vehicle control, and a positive control (e.g., Phenytoin) via an appropriate route (e.g., intraperitoneally).

-

Seizure Induction: At the time of peak effect of the compound, induce a seizure by delivering a high-frequency electrical stimulus through corneal or auricular electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect.

This model is used to screen for compounds that can protect against myoclonic and absence seizures.[14][15][16]

-

Animal Preparation: Use adult mice, acclimated to the laboratory environment.

-

Compound Administration: Administer the test compound, vehicle control, and a positive control (e.g., Diazepam) intraperitoneally.

-

PTZ Administration: At the time of peak compound effect, administer a convulsive dose of PTZ subcutaneously.

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures.

-

Endpoint: The absence of clonic seizures is considered a protective effect.

Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Potential Signaling Pathways in Anticancer Activity

The anticancer effects of fluorophenyl-containing compounds can be mediated through various cellular signaling pathways. For instance, some chalcones, which share structural similarities with the target scaffold, have been shown to induce apoptosis and inhibit cell growth by modulating key signaling pathways.[7] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation.[20][21]

Conclusion and Future Directions

While direct evidence of the biological activity of this compound and its immediate derivatives is currently lacking in the scientific literature, the analysis of structurally analogous compounds strongly suggests a high potential for this chemical scaffold in the development of new therapeutic agents. The presence of the 4-fluorophenyl group is a recurring motif in compounds with demonstrated antimicrobial, anticonvulsant, and anticancer properties.

This technical guide provides a foundational framework for initiating research into this promising class of molecules. The detailed experimental protocols and workflows offer a clear path for the systematic evaluation of their biological activities. Future research should focus on the synthesis and screening of a library of this compound derivatives to elucidate their structure-activity relationships and identify lead compounds for further development. Elucidating the mechanisms of action and identifying the specific molecular targets of any active derivatives will be crucial next steps in unlocking the full therapeutic potential of this chemical scaffold.

References

- 1. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. The anticonvulsant activity of acetone, the major ketone body in the ketogenic diet, is not dependent on its metabolites acetol, 1,2-propanediol, methylglyoxal, or pyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 14. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 15. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. ijprajournal.com [ijprajournal.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Safety and Handling of 1-(4-Fluorophenyl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-(4-Fluorophenyl)pentan-1-one (CAS No. 709-24-0). The information herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

This compound is an aromatic ketone characterized by a pentanoyl group attached to a fluorinated phenyl ring.[1] Its physical and chemical properties are crucial for understanding its behavior and potential hazards in a laboratory setting. This compound typically appears as a colorless to pale yellow liquid with a distinct aromatic odor.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 709-24-0 | [2] |

| Molecular Formula | C₁₁H₁₃FO | [2] |

| Molecular Weight | 180.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinct aromatic odor | [1] |

Note: Additional physical properties such as boiling point, melting point, and density are not consistently reported across sources and should be consulted from the specific supplier's safety data sheet.

Hazard Identification and GHS Classification

While specific toxicological data for this compound is limited, the hazard classification of structurally similar compounds, such as 4'-fluoroacetophenone, provides a strong indication of its potential hazards. Aromatic ketones, in general, can cause irritation, and the presence of a fluorine atom can influence the molecule's reactivity and biological interactions.

Table 2: GHS Hazard Classification (Based on 4'-Fluoroacetophenone)

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Disclaimer: This classification is based on the closely related compound 4'-fluoroacetophenone and should be used as a precautionary guideline. A comprehensive risk assessment should be conducted for this compound.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific procedures being performed should guide the selection of appropriate PPE. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. It is advisable to consult the glove manufacturer's compatibility data.

-

Lab Coat: A flame-resistant lab coat or gown should be worn at all times.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a properly fitted respirator approved for organic vapors should be used.

General Hygiene Practices

-

Avoid inhalation of vapor or mist.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling and before breaks.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response Protocol

A clear and well-rehearsed spill response plan is essential. The following workflow outlines the steps to be taken in the event of a spill of this compound.

Caption: Workflow for handling a chemical spill.

This guide is intended as a starting point for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory guidelines. A thorough understanding and implementation of these safety protocols are essential for protecting the health and well-being of all laboratory personnel.

References

Solubility Profile of 1-(4-Fluorophenyl)pentan-1-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)pentan-1-one, also known as 4'-fluorovalerophenone, is a fluorinated ketone of interest in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes such as crystallization, and formulation development. The presence of a polar carbonyl group and a relatively nonpolar fluorophenyl and pentyl chain gives the molecule a moderate polarity, influencing its interaction with different types of solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FO | [1][2][3] |

| Molecular Weight | 180.22 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| CAS Number | 709-24-0 | [1][2][3][4] |

Solubility Data

No specific quantitative solubility data for this compound in organic solvents is readily available in the published literature. However, based on the principle of "like dissolves like" and the known solubility of similar ketones, a qualitative solubility profile can be predicted. Ketones with a moderate carbon chain length are generally soluble in a wide range of organic solvents.[5][6] The solubility of the lower-chain analogue, 4'-fluoroacetophenone, in alcohols, ketones, and ethers further supports this expectation.

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents, categorized by solvent polarity.

| Solvent | Polarity (Relative) | Predicted Solubility | Rationale |

| Non-Polar | |||

| n-Hexane | Low | Sparingly Soluble to Insoluble | The long alkyl chain of hexane interacts weakly with the polar ketone. |

| Toluene | Low | Soluble | The aromatic ring of toluene can interact favorably with the fluorophenyl group. |

| Polar Aprotic | |||

| Diethyl Ether | Low | Soluble | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions. |

| Ethyl Acetate | Medium | Very Soluble | The ester group provides polarity that is compatible with the ketone. |

| Acetone | Medium | Very Soluble | As a ketone itself, acetone is an excellent solvent for other ketones. |

| Acetonitrile | High | Soluble | The high polarity of acetonitrile allows for good solvation of the polar ketone group. |

| Dimethylformamide (DMF) | High | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | A highly polar aprotic solvent known for its strong solvating power. |

| Polar Protic | |||

| Methanol | High | Soluble | The hydroxyl group can hydrogen bond with the carbonyl oxygen of the ketone. |

| Ethanol | High | Soluble | Similar to methanol, ethanol can engage in hydrogen bonding. |

| Water | High | Insoluble | The large nonpolar hydrocarbon portion of the molecule outweighs the polarity of the ketone group, leading to poor water solubility.[5][6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments to quantitatively measure the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid compound in a solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container.

-

Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature until equilibrium is reached. This may take several hours to days.

-

Filtration: Once equilibrium is achieved, carefully filter the supernatant through a syringe filter to remove any undissolved solid. Ensure the filtration apparatus is at the same temperature as the saturated solution to prevent precipitation.

-

Solvent Evaporation: Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the dish or vial containing the dry solute.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 g solvent) = (mass of solute / mass of solvent) * 100

Isothermal Shake-Flask Method followed by Spectroscopic Analysis

This method is suitable for compounds with a chromophore, allowing for quantification using UV-Vis spectroscopy.

Materials:

-

This compound

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Equilibration: Prepare a supersaturated solution of this compound in the solvent in a sealed flask.

-

Agitate the flask in a thermostatically controlled shaker at a constant temperature for a sufficient time to reach equilibrium.

-

Sampling and Dilution: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Spectroscopic Measurement: Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

-

Calculation: Use the equation of the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: General workflow for the experimental determination of solubility.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

References

Spectroscopic Profile of 1-(4-Fluorophenyl)pentan-1-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Fluorophenyl)pentan-1-one, a molecule of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and a visual representation of its chemical structure and key spectroscopic features.

Chemical Structure and Properties

This compound is an aromatic ketone with the molecular formula C₁₁H₁₃FO and a molecular weight of 180.2187 g/mol .[1][2] Its structure consists of a pentanoyl group attached to a fluorophenyl ring at the para position.

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR spectra for this compound, predicted ¹H and ¹³C NMR data are presented below. These predictions are based on computational models and provide an estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | Multiplet | 2H | Aromatic (ortho to C=O) |

| ~7.1 - 7.3 | Multiplet | 2H | Aromatic (meta to C=O) |

| ~2.9 | Triplet | 2H | -CH₂- (alpha to C=O) |

| ~1.7 | Sextet | 2H | -CH₂- (beta to C=O) |

| ~1.4 | Sextet | 2H | -CH₂- (gamma to C=O) |

| ~0.9 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~198 | C=O |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~133 | Aromatic (ipso to C=O) |

| ~130 (d, ³JCF ≈ 9 Hz) | Aromatic (ortho to C=O) |

| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic (meta to C=O) |

| ~38 | -CH₂- (alpha to C=O) |

| ~27 | -CH₂- (beta to C=O) |

| ~22 | -CH₂- (gamma to C=O) |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound, obtained from the NIST/EPA Gas-Phase Infrared Database, displays characteristic absorption bands that correspond to its functional groups.[1]

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak | Aromatic C-H stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H stretch |

| ~1690 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-F stretch |

| ~840 | Strong | para-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 180 | [C₁₁H₁₃FO]⁺ (Molecular Ion) |

| 123 | [FC₆H₄CO]⁺ (Fluorobenzoyl cation) |

| 95 | [FC₆H₄]⁺ (Fluorophenyl cation) |

| 151 | [M - C₂H₅]⁺ |

| 137 | [M - C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to obtain a high-quality spectrum. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum and enhance the signal-to-noise ratio.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid sample, a KBr pellet or a Nujol mull can be prepared. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer, typically with an electron ionization (EI) source. The sample would be introduced into the instrument, ionized by a beam of electrons, and the resulting charged fragments would be separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for spectroscopic characterization.

References

The Genesis of a Powerful Tool: A Technical Guide to the Discovery and History of Fluorinated Ketone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules has profound effects on their physical, chemical, and biological properties. Fluorinated ketones, in particular, have emerged as crucial building blocks in medicinal chemistry and materials science. The strong electron-withdrawing nature of the fluorine atom significantly alters the reactivity of the adjacent carbonyl group, making these compounds valuable precursors for synthesizing complex fluorinated molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for creating fluorinated ketones, offering a comprehensive resource for researchers in the field. We will delve into the core synthetic strategies, present quantitative data for key reactions, provide detailed experimental protocols, and visualize the underlying chemical principles.

A Journey Through Time: The Historical Development of Fluorinated Ketone Synthesis

The story of fluorinated ketone synthesis is intrinsically linked to the broader history of organofluorine chemistry. Early methods were often harsh and limited in scope, but they laid the groundwork for the sophisticated techniques available today.

The Dawn of Fluorination: The Swarts Reaction

One of the earliest methods for introducing fluorine into organic molecules was the Swarts reaction, first reported by Frédéric Jean Edmond Swarts in 1892.[1][2][3][4][5][6] This halogen exchange reaction typically involves the treatment of an alkyl chloride or bromide with a metal fluoride, such as antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) or chlorine.[1][4][5] While not a direct synthesis of fluorinated ketones from their non-fluorinated counterparts, the Swarts reaction was a foundational technique for preparing fluorinated building blocks. The reaction proceeds via a nucleophilic substitution mechanism.[2][3]

The Rise of Modern Fluorinating Agents

The mid-20th century saw the development of a new arsenal of fluorinating agents that enabled more direct and selective methods for synthesizing fluorinated ketones. A pivotal moment was the emergence of electrophilic fluorinating agents.

Electrophilic fluorination reagents deliver a formal "F⁺" equivalent to a nucleophilic carbon center, such as an enol or enolate. This approach revolutionized the synthesis of α-fluoroketones. One of the most widely used and versatile electrophilic fluorinating agents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[7]

The development of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), provided a broader range of reactivity and selectivity.[8] The historical progression of these reagents has been a continuous quest for greater stability, safety, and selectivity.[9]

Core Synthetic Methodologies

Modern approaches to fluorinated ketone synthesis can be broadly categorized into four main strategies: electrophilic fluorination, nucleophilic fluorination, electrochemical methods, and photocatalytic C-H fluorination.

Electrophilic Fluorination

As mentioned, this is a cornerstone of modern α-fluoroketone synthesis. The reaction typically proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine source.

Key Reagents:

-

Selectfluor®: A versatile and widely used reagent.[7]

-

N-Fluorobenzenesulfonimide (NFSI): Another common and effective N-F reagent.[8]

Quantitative Data for Electrophilic Fluorination of Cyclic Ketones:

| Entry | Substrate | Fluorinating Agent | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | Cyclohexanone | NFSI | Cinchona Alkaloid Derivative (10 mol%) | CHCl₃ | 24 | 85 | 97 | [2][3][6][10][11][12] |

| 2 | 4-Phenylcyclohexanone | NFSI | Cinchona Alkaloid Derivative (10 mol%) | CHCl₃ | 24 | 82 | 97 | [2][3][6][10][11][12] |

| 3 | Cyclopentanone | NFSI | Cinchona Alkaloid Derivative (10 mol%) | CHCl₃ | 48 | 75 | 95 | [2][3][6][10][11][12] |

| 4 | 1,3-Cyclopentanedione | Selectfluor® | None | CH₃CN | 12 | 50 | N/A | [7] |

| 5 | 1,3-Cyclohexanedione | Selectfluor® | None | CH₃CN | 12 | 55 | N/A | [7] |

Experimental Protocol: General Procedure for Organocatalytic α-Fluorination of a Cyclic Ketone [13]

-

To a vial, add the cyclic ketone (1.0 equiv), the primary amine organocatalyst (e.g., a Cinchona alkaloid derivative, 0.1 equiv), and the solvent (e.g., CHCl₃).

-

Stir the mixture at room temperature for 5 minutes.

-

Add the electrophilic fluorinating agent (e.g., NFSI, 1.1 equiv) in one portion.

-

Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired α-fluoroketone.

Nucleophilic Fluorination

This approach involves the displacement of a leaving group at the α-position of a ketone with a nucleophilic fluoride source. Common substrates are α-haloketones.

Key Reagents:

-

Tetrabutylammonium fluoride (TBAF): A common and soluble fluoride source.[14][15]

-

Potassium fluoride (KF) and Cesium fluoride (CsF): Alkali metal fluorides often used with phase-transfer catalysts.[5]

Quantitative Data for Nucleophilic Fluorination of α-Bromoacetophenone:

| Entry | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | TBAF | THF | 25 | 1 | 95 | [14] |

| 2 | KF/18-crown-6 | Acetonitrile | 80 | 12 | 88 | [5] |

| 3 | CsF | t-Amyl alcohol | 100 | 6 | 92 | [5] |

| 4 | TBABF | Acetonitrile | 25 | 2 | 98 | [16] |

Experimental Protocol: General Procedure for Nucleophilic Fluorination of an α-Haloketone

-

To a solution of the α-haloketone (1.0 equiv) in a dry polar aprotic solvent (e.g., THF or acetonitrile), add the fluoride source (e.g., TBAF, 1.2 equiv).